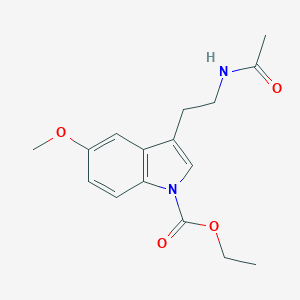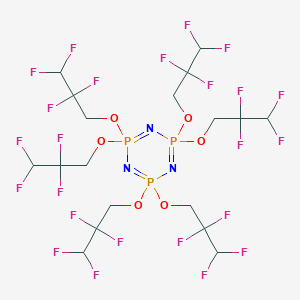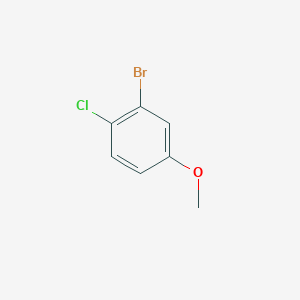
3-溴-4-氯茴香醚
描述
3-Bromo-4-chloroanisole is an organic compound with the molecular formula C7H6BrClO. It is a derivative of anisole, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by bromine and chlorine atoms, respectively. This compound is a clear, colorless to pale yellow liquid and is used as a synthetic intermediate in various chemical reactions .
科学研究应用
3-Bromo-4-chloroanisole is used in various scientific research applications, including:
作用机制
Target of Action
3-Bromo-4-chloroanisole is believed to function as an inhibitor of specific enzymes and proteins . The compound is thought to interact with the active sites of these enzymes and proteins, effectively impeding their activity .
Mode of Action
The precise mode of action for 3-Bromo-4-chloroanisole remains elusive . It is suggested that the compound interacts with its targets, leading to changes in their function . This interaction likely involves the compound binding to the active sites of its target enzymes and proteins, thereby inhibiting their activity .
Biochemical Pathways
3-Bromo-4-chloroanisole is a useful synthetic intermediate and can be used in the synthesis of N-heterocycle-fused phenanthridines as blue-emitting luminophores . It can also be used to prepare indoles by a Pd-Catalyzed Cascade process . Furthermore, it has been implicated in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of 3-Bromo-4-chloroanisole’s action are largely dependent on its target enzymes and proteins. By inhibiting these targets, the compound can alter cellular processes and pathways . .
生化分析
Biochemical Properties
It is known to be a useful synthetic intermediate in the preparation of N-heterocycle-fused phenanthridines and indoles .
Molecular Mechanism
It is known that it can be converted to anisole via corresponding chloroanisoles . This conversion is discussed based on carbon–halogen bond dissociation energies, steric effects, and substrate adsorption ability .
Temporal Effects in Laboratory Settings
It is known to be relatively stable under normal conditions .
Metabolic Pathways
It is known to be involved in the synthesis of N-heterocycle-fused phenanthridines and indoles .
准备方法
3-Bromo-4-chloroanisole can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of anisole. The reaction typically occurs in the presence of a catalyst such as iron(III) chloride (FeCl3) and under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to maintain consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and optimized to achieve high efficiency and purity .
化学反应分析
3-Bromo-4-chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 4-chloroanisole or 3-bromoanisole using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents on the benzene ring .
相似化合物的比较
3-Bromo-4-chloroanisole can be compared with other similar compounds, such as:
4-Bromoanisole: This compound has a bromine atom at the 4-position and a methoxy group at the 1-position.
3-Bromoanisole: This compound has a bromine atom at the 3-position and a methoxy group at the 1-position.
2-Bromo-4-chloroanisole: This compound has bromine and chlorine atoms at the 2- and 4-positions, respectively.
The uniqueness of 3-Bromo-4-chloroanisole lies in its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-bromo-1-chloro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHMXVXKKCXIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639951 | |
| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2732-80-1 | |
| Record name | 3-Bromo-4-chloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is the silica-supported palladium catalyst in the hydrodehalogenation of 3-Bromo-4-chloroanisole compared to similar compounds?
A1: The research by Ukisu et al. [] focuses on comparing the reactivity of brominated and chlorinated anisoles in hydrogen-transfer hydrodehalogenation using a silica-supported palladium catalyst. The study found that brominated anisoles, like 3-Bromo-4-chloroanisole, exhibit significantly higher reactivity than their chlorinated counterparts under the investigated conditions. This difference in reactivity is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, making the former easier to cleave during the catalytic process. While the study doesn't provide specific data on the exact conversion rate for 3-Bromo-4-chloroanisole, it highlights the effectiveness of this catalyst system for the hydrodehalogenation of brominated aromatic compounds like 3-Bromo-4-chloroanisole.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


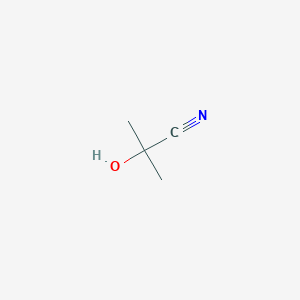
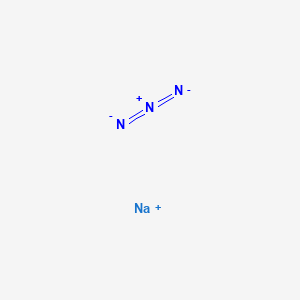
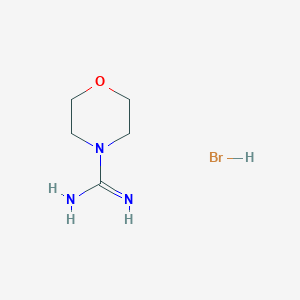
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
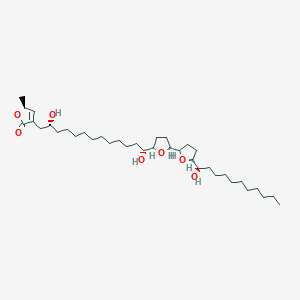
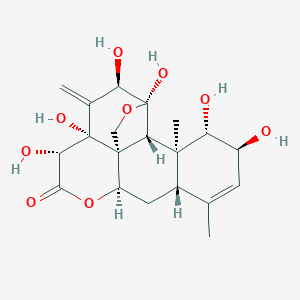
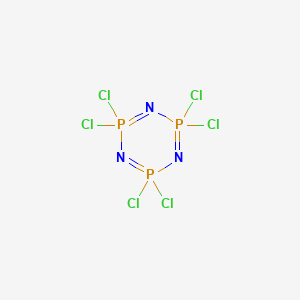
![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)
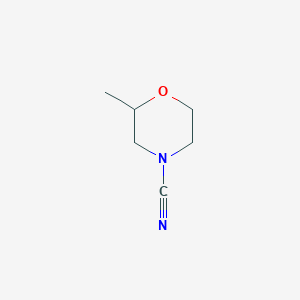
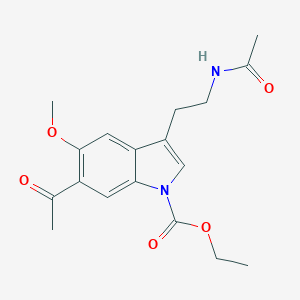
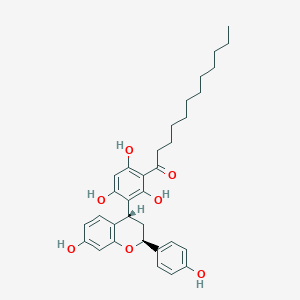
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
